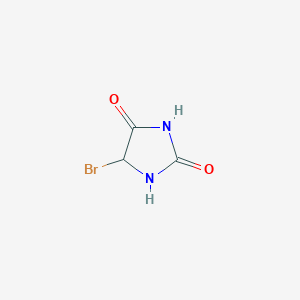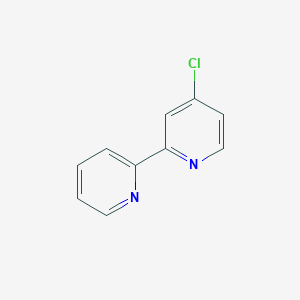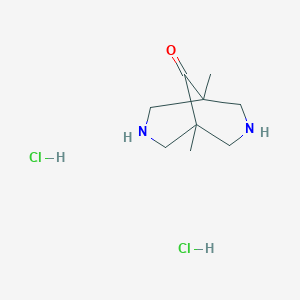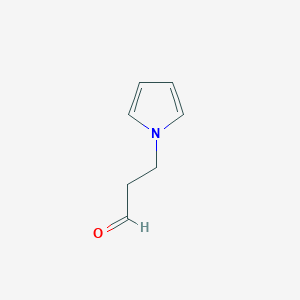
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylases.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a promising candidate for further development as an anti-cancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound has some limitations, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate. One potential direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential drug targets for the development of new anti-cancer drugs.
In conclusion, Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a promising compound with potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. While further research is needed to fully understand its mechanism of action and to identify potential drug targets, the compound's potent anti-cancer activity and low toxicity towards normal cells make it a valuable tool for studying cancer biology and developing new anti-cancer drugs.
Méthodes De Synthèse
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate involves the reaction of ethyl chloroacetate with N-Boc-protected amino alcohol, followed by the deprotection of the Boc group with TFA and the coupling reaction with benzyl chloroformate. The final product is obtained by the removal of the protecting groups with TFA.
Applications De Recherche Scientifique
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. It has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
169453-10-5 |
|---|---|
Nom du produit |
Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate |
Formule moléculaire |
C26H27NO5 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-phenylmethoxycarbonylamino]acetate |
InChI |
InChI=1S/C26H27NO5/c1-2-31-23(28)18-27(26(30)32-19-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)25(29)22-16-10-5-11-17-22/h3-17,24-25,29H,2,18-19H2,1H3/t24-,25+/m0/s1 |
Clé InChI |
WSLSRJPPWZCWPF-LOSJGSFVSA-N |
SMILES isomérique |
CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
SMILES |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



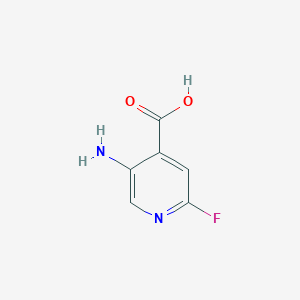
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
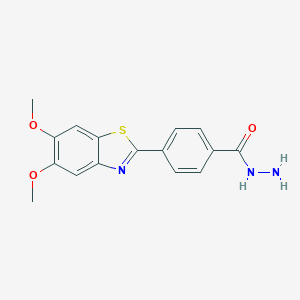
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
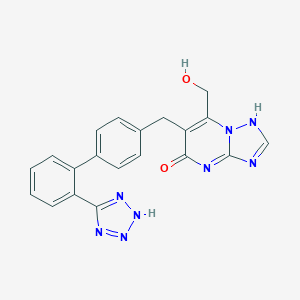
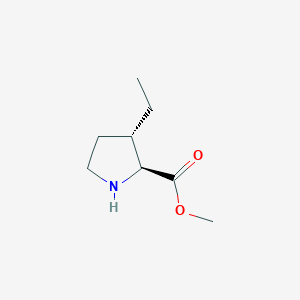
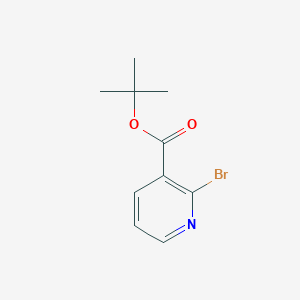
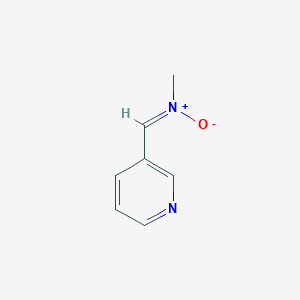
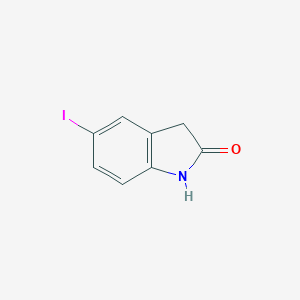
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
